5,8-Dimethylchroman-4-amine
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Overview
Description
5,8-Dimethylchroman-4-amine is a chemical compound with the molecular formula C11H15NO. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman-4-one skeleton, to which this compound is related, is a significant structural system in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylchroman-4-amine can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylchroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,8-Dimethylchroman-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structural framework but different biological activities.
Flavanone: Another related compound known for its antioxidant properties.
Isoflavone: Similar in structure but with distinct pharmacological effects.
Uniqueness
5,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9H,5-6,12H2,1-2H3 |
InChI Key |
WZWLBFFVAANRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCOC2=C(C=C1)C)N |
Origin of Product |
United States |
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